molecular formula C8H8BrClO B13171503 2-Bromo-1-(chloromethoxy)-4-methylbenzene

2-Bromo-1-(chloromethoxy)-4-methylbenzene

Cat. No.: B13171503
M. Wt: 235.50 g/mol
InChI Key: MOSKGAIXAUXASS-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethoxy)-4-methylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a bromine atom at the para-position (C4), a methyl group at C4 (shared with bromine), and a chloromethoxy (–OCH2Cl) group at the ortho-position (C1). This compound’s structure combines electron-withdrawing (bromine, chloromethoxy) and electron-donating (methyl) groups, influencing its reactivity and physical properties.

Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

2-bromo-1-(chloromethoxy)-4-methylbenzene

InChI

InChI=1S/C8H8BrClO/c1-6-2-3-8(11-5-10)7(9)4-6/h2-4H,5H2,1H3

InChI Key

MOSKGAIXAUXASS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCl)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-1-(chloromethoxy)-4-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(chloromethoxy)-4-methylbenzene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-Bromo-1-(chloromethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophilic agents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding dehalogenated products using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Scientific Research Applications

2-Bromo-1-(chloromethoxy)-4-methylbenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(chloromethoxy)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Halogenated Benzene Derivatives

The following table summarizes key structural and synthetic differences between 2-Bromo-1-(chloromethoxy)-4-methylbenzene and related compounds:

Compound Name Substituents (Position) Molecular Formula Synthesis Method Key Properties/Applications References
2-Bromo-1-(chloromethoxy)-4-methylbenzene Br (C2), –OCH2Cl (C1), CH3 (C4) C8H8BrClO Likely via etherification of 2-bromo-4-methylphenol with ClCH2O– reagent Intermediate in pharmaceuticals/agrochemicals Inferred
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene Br (C2), –OCH2CH2Br (C1), CH3 (C4) C9H10Br2O Reaction of 2-bromo-4-methylphenol with 1,2-dibromoethane; purified via column chromatography (Hex/EtOAc 9:1) Colorless oil; used in cross-coupling reactions
2-Bromo-4-(chloromethyl)-1-methoxybenzene Br (C2), –CH2Cl (C4), –OCH3 (C1) C8H8BrClO Methoxylation followed by chloromethylation High purity (100%); hazardous upon inhalation
4-Bromo-2-chloro-1-methoxybenzene Br (C4), Cl (C2), –OCH3 (C1) C7H6BrClO Not specified; high similarity (0.90) to target compound Likely intermediate in organic synthesis
4-Bromo-2-ethoxy-1-methylbenzene Br (C4), –OCH2CH3 (C2), CH3 (C1) C9H11BrO Ethoxylation of bromophenol derivatives Similarity score: 0.95; liquid phase applications

Reactivity and Stability

  • Electrophilic Substitution : The chloromethoxy group (–OCH2Cl) at C1 enhances electrophilic substitution reactivity at the ortho and para positions due to its electron-withdrawing nature. In contrast, methoxy (–OCH3) groups (e.g., in 4-Bromo-2-chloro-1-methoxybenzene) are electron-donating, directing reactions to meta positions .
  • Leaving Group Potential: Bromine at C2 in 2-Bromo-1-(chloromethoxy)-4-methylbenzene facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings), whereas the chloromethyl group in 2-Bromo-4-(chloromethyl)-1-methoxybenzene may undergo aliphatic nucleophilic substitution .
  • Stability : Chloromethoxy derivatives may exhibit lower thermal stability compared to methoxy analogs due to the labile C–Cl bond. Safety data for 2-Bromo-4-(chloromethyl)-1-methoxybenzene highlight hazards such as respiratory irritation, suggesting similar precautions are needed for the target compound .

Biological Activity

2-Bromo-1-(chloromethoxy)-4-methylbenzene, an organic compound with the molecular formula C9H10BrClO, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the second position and a chloromethoxy group at the first position of a methyl-substituted benzene ring. The presence of halogens typically enhances biological activity due to increased lipophilicity and reactivity, which can significantly affect cellular interactions.

PropertyValue
Molecular FormulaC9H10BrClO
Molecular Weight233.54 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of 2-Bromo-1-(chloromethoxy)-4-methylbenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen atoms can facilitate nucleophilic substitution reactions, leading to the formation of reactive intermediates that may influence cellular processes.

Key Mechanisms:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: It can alter signal transduction pathways, potentially affecting gene expression and cellular metabolism.
  • Radical Formation: The presence of bromine can lead to the generation of radicals, which may participate in various biochemical reactions.

Antimicrobial Activity

A study investigating the antimicrobial effects of halogenated compounds found that such compounds could disrupt microbial cell membranes and inhibit growth. Although direct studies on 2-Bromo-1-(chloromethoxy)-4-methylbenzene are sparse, its structural analogs have shown significant antimicrobial activity against various pathogens.

Case Studies

  • Antifungal Properties: In a comparative analysis of halogenated benzenes, compounds with bromine substituents demonstrated enhanced antifungal activity against species like Candida albicans. This suggests potential efficacy for 2-Bromo-1-(chloromethoxy)-4-methylbenzene in similar applications.
  • Cytotoxicity Studies: Preliminary cytotoxicity assays indicate that halogenated aromatic compounds can induce apoptosis in cancer cell lines. This raises the possibility that 2-Bromo-1-(chloromethoxy)-4-methylbenzene might exhibit similar properties, warranting further investigation.

Research Findings

Recent studies have focused on the synthesis and applications of halogenated compounds in medicinal chemistry. For instance:

  • Synthesis Routes: The synthesis typically involves bromination and chloromethylation processes, allowing for the production of derivatives with varied biological activities.
  • Applications in Drug Development: Compounds like 2-Bromo-1-(chloromethoxy)-4-methylbenzene are explored as potential leads in drug discovery due to their ability to modulate biological targets effectively.

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